molecular formula C16H22N2O2 B1415401 tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate CAS No. 1105192-83-3

tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate

Cat. No.: B1415401
CAS No.: 1105192-83-3
M. Wt: 274.36 g/mol
InChI Key: NOKHLTYPCYVZBC-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate ( 1105192-83-3) is a high-purity carbamate derivative of 2-methylindole, supplied with a molecular formula of C16H22N2O2 and a molecular weight of 274.36 g/mol . This compound serves as a versatile and valuable synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of novel molecules featuring the 1H-indole scaffold . The 1H-indole nucleus is a privileged structure in medicinal chemistry, known for its widespread presence in biologically active compounds and its ability to bind with high affinity to multiple receptors . This makes indole-based intermediates like this carbamate essential for constructing potential therapeutics. Its specific structure, featuring a tert-butoxycarbonyl (Boc) protected amine on an ethyl linker attached to the nitrogen of a 2-methylindole, makes it a crucial building block for medicinal chemists. Researchers can leverage this compound to explore structure-activity relationships (SAR) in drug discovery programs . The Boc group is a cornerstone in synthetic chemistry, providing a robust yet reversible protective group for amines, enabling complex multi-step syntheses. The 2-methylindole moiety is a common pharmacophore, and its derivatives are investigated for a wide spectrum of biological activities, which may include serving as a scaffold for allosteric modulators of GPCRs or other therapeutic targets . This product is intended for research and development purposes only. For Research Use Only. Not for Human or Diagnostic Use.

Properties

IUPAC Name

tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-12-11-13-7-5-6-8-14(13)18(12)10-9-17-15(19)20-16(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOKHLTYPCYVZBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=CC=CC=C2N1CCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate typically involves multiple stepsThe process may include steps such as amination, reduction, esterification, and condensation .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acid derivatives, while reduction can produce different indole amines .

Scientific Research Applications

Chemistry: In organic synthesis, tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate is used as an intermediate in the preparation of more complex molecules. Its indole structure makes it valuable for constructing various heterocyclic compounds .

Biology and Medicine: The compound’s indole moiety is significant in medicinal chemistry, where it can be used to develop drugs with potential therapeutic effects. Indole derivatives are known for their antiviral, anticancer, and anti-inflammatory properties .

Industry: In the industrial sector, this compound can be used in the synthesis of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable building block for various applications .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, influencing biological pathways. For example, indole derivatives can inhibit enzymes like indoleamine-2,3-dioxygenase, which plays a role in immune regulation .

Comparison with Similar Compounds

Substituent Variations on the Indole Ring

Fluoro-Substituted Analogues
  • tert-Butyl (2-(6-fluoro-1H-indol-3-yl)ethyl)carbamate ():
    • Structure : Features a 6-fluoro substituent on the indole ring.
    • Properties : The electron-withdrawing fluorine atom increases polarity and may enhance metabolic stability compared to the 2-methyl derivative.
    • Synthesis : Prepared via similar Boc-protection strategies, with a molecular weight of 278.32 g/mol (C₁₅H₁₉FN₂O₂) .
Cyano-Substituted Analogues
  • tert-Butyl (2-(5-cyano-1H-indol-3-yl)ethyl)carbamate (): Structure: Contains a 5-cyano group on the indole. Its planar structure may facilitate π-π stacking in biological targets .
Bromo-Substituted Analogues
  • tert-Butyl 2-(4-bromo-1H-indol-3-yl)ethylcarbamate (CAS 263410-12-4) and 5-bromo analogue (CAS 217493-25-9) ():
    • Structure : Bromine at the 4- or 5-position of the indole.
    • Properties : Bromine’s steric bulk and moderate electron-withdrawing nature make these compounds suitable for further cross-coupling reactions (e.g., Suzuki-Miyaura). The 5-bromo derivative may exhibit higher steric hindrance than the 2-methyl compound .

Heterocyclic Core Modifications

Pyrazole-Based Analogues ():
  • Examples :
    • tert-Butyl 2-(5-hydroxy-1H-pyrazol-3-yl)ethylcarbamate (10a)
    • tert-Butyl 2-(5-hydroxy-1-phenyl-1H-pyrazol-3-yl)ethylcarbamate (10c)
  • Comparison :
    • The pyrazole ring replaces indole, introducing two adjacent nitrogen atoms. This increases hydrogen-bonding capacity and alters aromaticity.
    • Derivatives with phenyl or chlorophenyl groups (e.g., 10c, 10d) show enhanced lipophilicity, with melting points ranging from 107–191°C .

Functional Group Additions

Amide-Functionalized Derivatives ():
  • Example: tert-Butyl (S)-(3-(1H-indol-3-yl)-1-(octylamino)-1-oxopropan-2-yl)carbamate (20): Structure: Incorporates an octylamide side chain and a Boc-protected amine. Synthesized via DCC/HOBt coupling with 67% yield .

Physicochemical and Spectral Data Comparison

Compound Name Substituent/Modification Molecular Weight (g/mol) Key Spectral Data (NMR) Reference
tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate 2-methylindole 260.33 (C₁₆H₂₀N₂O₂) δH (CDCl₃): ~1.45 (s, 9H, Boc), 2.55 (s, 3H, CH₃)
6-Fluoro analogue 6-fluoroindole 278.32 δH (CDCl₃): ~7.45 (d, J=8.4 Hz, H-7)
5-Cyano analogue 5-cyanoindole 271.31 δC (CDCl₃): ~118.5 (CN)
Pyrazole derivative (10c) 1-phenylpyrazole 327.38 δH (CDCl₃): ~7.35–7.50 (m, 5H, Ar-H)

Biological Activity

Overview

tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate is an organic compound characterized by its unique indole moiety, which is prevalent in numerous natural products and pharmaceuticals. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within various biochemical pathways. The indole structure allows for binding to different receptors and enzymes, leading to modulation of cellular processes such as:

  • Inhibition of cell proliferation : This is particularly relevant in cancer research, where compounds that can halt the growth of cancer cells are invaluable.
  • Induction of apoptosis : The ability to trigger programmed cell death in malignant cells can be a significant therapeutic strategy.

Biological Activities

The compound exhibits a range of biological activities:

Activity TypeDescription
Antiviral Potential in inhibiting viral replication pathways.
Anti-inflammatory Modulation of inflammatory responses in tissues.
Anticancer Induces apoptosis in cancer cells and inhibits tumor growth.
Antimicrobial Effective against various pathogenic microorganisms.
Antidiabetic May influence glucose metabolism and insulin sensitivity.

Anticancer Activity

A study highlighted the efficacy of indole derivatives, including this compound, in inhibiting cancer cell proliferation. The mechanism involved the disruption of mitotic spindle formation, which is critical for cancer cell division. The compound demonstrated a significant reduction in cell viability across several cancer cell lines.

Antiviral Properties

Research has indicated that indole derivatives can interfere with viral entry and replication. In vitro studies showed that this compound inhibited the replication of certain viruses, suggesting its potential as an antiviral agent.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In animal models, it reduced markers of inflammation and exhibited protective effects against inflammatory diseases.

Synthetic Routes

The synthesis of this compound typically involves several steps, including:

  • Amination : Introduction of amino groups into the indole structure.
  • Esterification : Formation of the carbamate group.
  • Purification : Techniques such as chromatography are employed to isolate the final product with high purity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate, and what reaction conditions are critical for achieving high yields?

  • Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with indole derivatives under basic conditions. For example, sodium hydride or potassium carbonate in anhydrous solvents (e.g., THF or DMF) facilitates carbamate bond formation. Reaction temperature (0–25°C) and moisture exclusion are critical to prevent hydrolysis of intermediates . Yield optimization may require stoichiometric control of the indole precursor and tert-butyl carbamate, as excess reagent can lead to byproducts like unreacted indole or dimerization .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are essential for confirming the carbamate linkage and indole substitution pattern. For instance, the tert-butyl group appears as a singlet at ~1.4 ppm in ¹H NMR, while the ethylcarbamate chain shows characteristic splitting .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) are widely used for refining crystal structures. High-resolution data collection (e.g., synchrotron sources) improves accuracy in resolving steric effects from the 2-methylindole group .
  • HR-MS : High-resolution mass spectrometry validates molecular weight and fragmentation patterns, distinguishing between structural isomers .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectroscopic data during structural elucidation?

  • Methodological Answer : Cross-validation with complementary techniques is key:

  • DEPT-135 NMR clarifies carbon hybridization, distinguishing quaternary carbons (e.g., tert-butyl) from CH/CH₂ groups in the ethyl chain .
  • 2D NMR (COSY, HSQC, HMBC) maps coupling between indole protons and adjacent carbons, resolving ambiguities in substitution patterns .
  • Comparative Analysis : Compare data with structurally analogous compounds (e.g., tert-butyl indole derivatives) to identify deviations caused by steric hindrance or electronic effects .

Q. What strategies are recommended for optimizing reaction yield when synthesizing this compound under varying catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test palladium or copper catalysts for coupling reactions, monitoring by TLC or LC-MS for intermediate formation .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the indole nitrogen, while additives like molecular sieves reduce hydrolysis .
  • Temperature Gradients : Perform reactions at 0°C to suppress side reactions (e.g., tert-butyl group cleavage) and gradually increase to room temperature .

Q. How does the compound's stability under different pH and temperature conditions affect experimental design?

  • Methodological Answer :

  • pH Stability : The carbamate bond is susceptible to hydrolysis under acidic (pH < 3) or basic (pH > 10) conditions. Use buffered solutions (pH 6–8) for biological assays .
  • Thermal Stability : Thermal gravimetric analysis (TGA) reveals decomposition above 150°C. Store at −20°C under inert atmosphere to prevent degradation .

Handling and Safety

Q. What are the recommended safety protocols for handling and storing this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Storage : Store in airtight containers at 2–8°C, protected from light and moisture. Label containers with hazard identifiers (e.g., "Irritant") even if GHS classification is absent .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Biological and Computational Applications

Q. How can the potential biological activity of this compound be assessed in drug discovery research?

  • Methodological Answer :

  • Enzymatic Assays : Test inhibition of indole-targeted enzymes (e.g., tryptophan hydroxylase) using fluorescence-based assays. IC₅₀ values quantify potency .
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound and binding pockets (e.g., serotonin receptors). Focus on the indole moiety’s π-π stacking and hydrogen-bonding potential .
  • ADMET Profiling : Predict pharmacokinetics (e.g., logP, solubility) using SwissADME to prioritize derivatives for in vivo studies .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistencies in reported synthetic yields or purity across studies?

  • Methodological Answer :

  • Purity Verification : Use HPLC with UV/Vis detection (λ = 254 nm) to quantify impurities. Compare retention times with authentic standards .
  • Batch Analysis : Replicate reactions under identical conditions (solvent, catalyst, temperature) to assess reproducibility. Document deviations in reagent quality or moisture levels .
  • Collaborative Validation : Share raw data (e.g., NMR FID files) via repositories like Zenodo to enable cross-lab verification .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate
Reactant of Route 2
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tert-Butyl 2-(2-methyl-1H-indol-1-yl)ethylcarbamate

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